Thymolphthalein
Overview
Description
Synthesis Analysis
The synthesis of thymolphthalein derivatives, such as sodium thymolphthalein monophosphate, involves specific reactions where thymolphthalein is liberated under controlled conditions. These processes underscore the compound's versatility and adaptability in various scientific studies, highlighting the precision required in its synthesis for accurate applications in biochemistry and materials science (Roy et al., 1971).
Molecular Structure Analysis
The molecular docking studies, particularly with thymidylate synthase (TS), demonstrate thymolphthalein's interaction with enzymes, revealing its potential as a chemotherapeutic target. These insights into its molecular structure offer a foundation for developing new inhibitors with high specificity and efficacy, showcasing the compound's role in advancing pharmaceutical research (Shoichet et al., 1993).
Chemical Reactions and Properties
Thymolphthalein's reactivity as an analytical reagent, particularly in the spectrophotometric determination of oxidizing agents like ferricyanide, exemplifies its chemical reactivity and utility in analytical chemistry. These properties facilitate precise measurements and analyses in various research contexts, highlighting its chemical versatility (El-Shahat et al., 1986).
Physical Properties Analysis
The study of thymolphthalein's physical properties, including its behavior under different conditions and its interactions with various substances, is crucial for its application in materials science. Research focusing on the stabilization of polyethylene against thermal oxidation with thymolphthalein illuminates its potential as a stabilizing agent, contributing to advancements in materials engineering (Jahanmardi et al., 2017).
Scientific Research Applications
Colorimetric Immunoassay : Thymolphthalein-modified metal-polydopamine frameworks (MPDA@TP) have been used in enzyme-free colorimetric immunoassays for sensitive detection of alpha-fetoprotein, a biomarker in blood serum. This technique is significant for its simplicity, enzyme-free nature, and potential in clinical diagnosis (Ren et al., 2018).
Specificity in Acid Phosphatase Activity Measurement : Sodium thymolphthalein monophosphate has been utilized for measuring acid phosphatase activity in serum, showing greater specificity for the prostatic enzyme compared to other methods (Roy et al., 1971).
Corrosion Inhibition : Thymolphthalein has been examined as a corrosion inhibitor for carbon steel in hydrochloric acid solution, demonstrating efficiency in reducing corrosion through adsorption on metal surfaces (Elabbasy, 2019).
Forensic Analysis : Sodium thymolphthalein monophosphate has been used in forensic analysis as a presumptive test for seminal acid phosphatase, offering a high degree of selectivity and stability, and eliminating health hazards associated with other dyes (Seiden & Duncan, 1983).
Quality Control in Pharmaceuticals : Spectrophotometric and liquid-chromatographic studies of thymolphthalein monophosphate, especially in measuring prostatic acid phosphatase activity, have been crucial for setting specifications for high-quality substrates in clinical chemistry (Bowers et al., 1981).
Radiation Monitoring : Thymolphthalein, combined with polyvinyl alcohol and gelatin, has been investigated for radiation monitoring. It changes color under gamma radiation, suggesting applications in low and high dose dosimetry in medical and industrial settings (El-Kelany & Gafar, 2016).
Electrochemical Research : Its electrochemical behavior has been studied in ethanol-water solutions, providing insights into its reduction on mercury drop electrodes and adsorption effects, which could be relevant for electrochemical applications (Uçar, 2003).
Construction Material Testing : Thymolphthalein has been proposed as an alternative to phenolphthalein for accelerated carbonation testing in high-volume fly ash cementitious blends, demonstrating utility in construction material research (Reis et al., 2018).
Analytical Chemistry : It has been used in the spectrophotometric determination of ferricyanide and ferrocyanide, illustrating its utility as an analytical reagent in colorimetric determinations (El-Shahat et al., 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,3-bis(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O4/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(31)32-28)24-14-21(16(3)4)26(30)12-18(24)6/h7-16,29-30H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDGDIWEUUXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051633 | |
Record name | 3,3-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2051633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; Available as pure compound, soluble monosodium salt, and solution; [CHEMINFO] | |
Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]- | |
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Record name | Thymolphthalein | |
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Product Name |
Thymolphthalein | |
CAS RN |
125-20-2 | |
Record name | Thymolphthalein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thymolphthalein | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125202 | |
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Record name | THYMOLPHTHALEIN | |
Source | DTP/NCI | |
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Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 3,3-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.300 | |
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Record name | THYMOLPHTHALEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG5I28WSQP | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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